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Compound of Interest

Compound Name: 4-(But-3-yn-1-yloxy)benzaldehyde

CAS No.: 1016536-59-6

Cat. No.: B3198817

Get Quote

Part 1: Core Directive & Executive Summary
Compound Identity: 4-(But-3-yn-1-yloxy)benzaldehyde CAS Registry Number: 1016536-59-6

Chemical Formula: C₁₁H₁₀O₂ Molecular Weight: 174.20 g/mol [1][2]

This guide serves as a definitive technical resource for the application of 4-(But-3-yn-1-
yloxy)benzaldehyde in chemical biology and medicinal chemistry.[1] Unlike simple reagents,

this compound acts as a bifunctional "clickable" linker, bridging the gap between classical

carbonyl chemistry and modern bioorthogonal ligation. Its value lies in its structural

orthogonality: the aldehyde moiety allows for reversible or permanent conjugation to amines

(via reductive amination) or hydroxylamines (via oxime ligation), while the terminal alkyne

remains inert until activated for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Target audiences—including synthetic chemists and drug discovery scientists—should utilize

this compound primarily for Activity-Based Protein Profiling (ABPP), PROTAC linker design,

and fragment-based drug discovery (FBDD) where modular assembly is critical.[1]
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Part 2: Physicochemical Profile & Structural
Analysis
Understanding the physical state and stability of this linker is prerequisite to its successful

deployment in synthesis. The butynyl ether chain introduces flexibility compared to its propargyl

analog, potentially altering solubility and binding kinetics in biological assays.

Table 1: Key Physicochemical Properties
Property Value / Description Technical Insight

Physical State Low-melting solid or viscous oil

The C4-linker disrupts crystal

packing more than the C3-

propargyl analog (mp 85°C),

lowering the melting point.[1]

Boiling Point ~306°C (Predicted)

High boiling point necessitates

purification via column

chromatography rather than

distillation.

Density ~1.1 ± 0.1 g/cm³

Denser than water; facilitates

phase separation during

aqueous workups.

LogP (Predicted) ~2.1 - 2.4

Moderate lipophilicity ensures

good membrane permeability

for intracellular probe

applications.[1]

Solubility DMSO, DMF, DCM, MeOH

Highly soluble in polar aprotic

solvents; sparingly soluble in

water.

Stability Air/Moisture Stable

Aldehyde is susceptible to

auto-oxidation to carboxylic

acid over time; store under

inert gas at -20°C.
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Part 3: Synthetic Methodology (Expertise &
Experience)[1]
The synthesis of 4-(But-3-yn-1-yloxy)benzaldehyde is a classic application of the Williamson

Ether Synthesis.[1] While conceptually simple, specific causal factors determine the yield and

purity.

Protocol: O-Alkylation of 4-Hydroxybenzaldehyde[1]
Reaction Logic:

Base Selection (K₂CO₃): A mild base is preferred over NaH to prevent side reactions (e.g.,

Cannizzaro or aldol condensation) at the aldehyde center.

Solvent (DMF vs. Acetone): DMF is superior for nucleophilic substitution (

) due to its high dielectric constant, which solvates the potassium cation, leaving the
phenoxide anion "naked" and more reactive.

Electrophile (4-Bromo-1-butyne): The homopropargyl bromide is less reactive than propargyl

bromide; thus, elevated temperatures (60-80°C) and catalytic iodide (KI) are often required

to drive the reaction via the Finkelstein mechanism (in situ conversion to iodide).[1]

Step-by-Step Workflow
Activation: Charge a flame-dried round-bottom flask with 4-hydroxybenzaldehyde (1.0 equiv)

and anhydrous DMF (0.5 M concentration). Add K₂CO₃ (1.5–2.0 equiv). Stir at RT for 30 min

to generate the phenoxide.

Alkylation: Add 4-bromo-1-butyne (1.2 equiv) dropwise. Optional: Add catalytic KI (0.1 equiv)

to accelerate the rate.

Heating: Heat the mixture to 60–80°C for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

The product will be less polar than the starting phenol.

Workup: Cool to RT. Pour into ice-water (5x reaction volume) to precipitate the product or

extract with EtOAc. Wash organics with 1M NaOH (to remove unreacted phenol), water, and

brine.
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Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography

(Gradient: 0→20% EtOAc in Hexanes).

Visualization: Synthetic Pathway[3]
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Caption: Williamson ether synthesis workflow emphasizing phenoxide activation and

purification logic.

Part 4: Reactivity Profile & Orthogonality
The power of this molecule lies in its divergent reactivity.[3] It possesses two distinct "handles"

that can be addressed sequentially without interference.

The Aldehyde Handle (Electrophilic)
The aldehyde at the para-position is electronically coupled to the ether oxygen, making it

moderately electron-rich but still highly reactive toward nucleophiles.[1]

Reductive Amination: Reacts with primary amines (R-NH₂) to form imines, which are reduced

(NaBH₃CN) to secondary amines.[1] Ideal for attaching the linker to lysine residues or N-

terminal amines.[1]

Oxime/Hydrazone Ligation: Reacts with hydroxylamines (R-O-NH₂) or hydrazines at acidic

pH (4.5–5.[1]5) to form stable oximes/hydrazones. This is a common bioconjugation strategy.

[4]
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The Alkyne Handle (Bioorthogonal)
The terminal alkyne is kinetically stable under physiological conditions but reacts rapidly in the

presence of a catalyst.

CuAAC (Click Chemistry): Reacts with azides (R-N₃) using Cu(I) catalysis to form a 1,4-

disubstituted 1,2,3-triazole.[1][5][6] This linkage is rigid, chemically inert, and mimics a

peptide bond electronically.

Sonogashira Coupling: Can undergo Pd-catalyzed coupling with aryl halides, useful for

extending the carbon skeleton in drug synthesis.[1]

Visualization: Divergent Reactivity
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Caption: Orthogonal reaction pathways allowing sequential functionalization of the aldehyde

and alkyne termini.

Part 5: Applications in Drug Discovery[6]
Activity-Based Protein Profiling (ABPP)
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This compound is a quintessential "Clickable" probe precursor.[1]

Probe Synthesis: The aldehyde is reacted with a drug pharmacophore (or a promiscuous

reactive group) to create a probe.

Incubation: The probe binds to target proteins in a proteome.

Click Labeling: The terminal alkyne is reacted with an Azide-Rhodamine or Azide-Biotin tag

via CuAAC.[1]

Analysis: Labeled proteins are visualized (fluorescence) or enriched (streptavidin) for mass

spectrometry.

PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), linker length and composition are critical. The

butynyl ether moiety provides a semi-rigid, hydrophobic spacer (4 carbons + ether oxygen) that

is distinct from standard PEG linkers. The aldehyde allows for late-stage functionalization of E3

ligase ligands or Warhead moieties.[1]

Visualization: ABPP Workflow
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Caption: Workflow for using the linker in Activity-Based Protein Profiling (ABPP).

Part 6: Safety & Handling (SDS Summary)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[1]

Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed.

Light sensitive (protect from direct light to prevent aldehyde oxidation).
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Disposal: Dispose of contents to an approved waste disposal plant. Do not release into the

environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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